1-(1-Hydroxynaphthalen-2-yl)-2-phenylethan-1-one, also known as 1-(2-(1-(1-hydroxynaphthalen-2-yl)ethyl)phenyl)ethanone, is an organic compound classified within the naphthalene derivatives. This compound features a hydroxyl group attached to the naphthalene ring, which is further linked to an ethanone moiety through a phenyl group. Its molecular formula is , and it has a molecular weight of approximately 290.4 g/mol. The compound is notable for its potential applications in medicinal chemistry and material science due to its unique structural properties.
The compound is synthesized from readily available precursors such as 1-hydroxynaphthalene and acetophenone derivatives. It falls under the category of ketones and phenolic compounds, which are known for their diverse chemical reactivity and biological activities.
The synthesis of 1-(1-Hydroxynaphthalen-2-yl)-2-phenylethan-1-one typically involves a condensation reaction between 1-hydroxynaphthalene-2-carbaldehyde and acetophenone derivatives. This reaction can be catalyzed by acids such as p-toluenesulfonic acid or bases like sodium hydroxide.
The molecular structure of 1-(1-Hydroxynaphthalen-2-yl)-2-phenylethan-1-one can be represented by the following data:
Property | Value |
---|---|
CAS Number | 65273-22-5 |
Molecular Formula | C20H18O2 |
Molecular Weight | 290.4 g/mol |
IUPAC Name | 1-[2-[1-(1-hydroxynaphthalen-2-yl)ethyl]phenyl]ethanone |
InChI Key | RCTCZNXPXMYSDE-UHFFFAOYSA-N |
Canonical SMILES | CC(C1=C(C2=CC=CC=C2C=C1)O)C3=CC=CC=C3C(=O)C |
The compound features a complex arrangement with a naphthalene ring system, a hydroxyl group, and an ethanone functional group, which contribute to its chemical reactivity and potential biological activity.
The compound can participate in various chemical reactions typical of ketones and phenolic compounds, including:
The interactions with metal ions, particularly copper ions, have been studied, revealing that these interactions can lead to fluorescence quenching, indicating potential applications in sensing technologies.
The mechanism of action for 1-(1-Hydroxynaphthalen-2-yl)-2-phenylethan-1-one involves its interaction with specific molecular targets:
This interaction alters the electronic structure of the compound, leading to changes in its fluorescence properties, which can be exploited in various analytical applications.
The physical properties of 1-(1-Hydroxynaphthalen-2-yl)-2-phenylethan-1-one include:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Density | Not specified |
Chemical properties include:
1-(1-Hydroxynaphthalen-2-yl)-2-phenylethan-1-one has several potential applications in scientific research:
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0